Minimycin

Description

Minimycin has been reported in Streptomyces lavendulae, Streptomyces tanashiensis, and Sphingomonas paucimobilis with data available.

structure

Structure

3D Structure

Properties

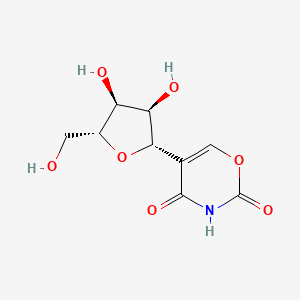

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO7/c11-1-4-5(12)6(13)7(17-4)3-2-16-9(15)10-8(3)14/h2,4-7,11-13H,1H2,(H,10,14,15)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFHNSOTFKKRAI-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)O1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)O1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186102 | |

| Record name | Minimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32388-21-9 | |

| Record name | Minimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32388-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The C-Nucleoside Antibiotic Minimycin: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minimycin, also known as oxazinomycin, is a C-nucleoside antibiotic first isolated in the early 1970s from Streptomyces hygroscopicus. Possessing a unique 1,3-oxazine-2,4-dione ring C-glycosidically linked to a ribose sugar, it exhibits a broad spectrum of biological activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as notable antitumor properties. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of this compound, with a focus on the experimental data and methodologies that have defined our understanding of this unique natural product.

Discovery and Initial Characterization

This compound was independently discovered and reported in 1972 by two research groups in Japan. Kusakabe et al. described its isolation from the culture broth of Streptomyces hygroscopicus strain No. B-527 and named it this compound. Concurrently, Sasaki et al. elucidated its structure, highlighting its novel carbon-linked nucleoside nature, distinguishing it from the more common N-glycosidic nucleosides[1]. The compound was also named Oxazinomycin by another group.

Producing Organism and Fermentation

Experimental Protocol: General Fermentation of Streptomyces hygroscopicus for Antibiotic Production

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable agar slant of S. hygroscopicus into a liquid medium (e.g., containing soluble starch, yeast extract, and mineral salts) and incubating for 2-3 days at 28-30°C with shaking.

-

Production Culture: The seed culture is then used to inoculate a larger production medium in a fermenter. The production medium composition is critical for optimal antibiotic yield and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and essential minerals.

-

Fermentation Conditions: The fermentation is carried out for 5-7 days at a controlled temperature (around 28°C), pH, and aeration rate.

-

Monitoring: The production of this compound is monitored throughout the fermentation process using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) of the culture broth extract.

Isolation and Purification

The isolation and purification of this compound from the culture broth generally involves a series of chromatographic techniques.

Experimental Protocol: General Isolation and Purification of this compound

-

Extraction: The culture broth is first centrifuged to remove the mycelia. The supernatant containing the dissolved antibiotic is then extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex. Elution is typically performed with a gradient of organic solvents.

-

Crystallization: The purified fractions containing this compound are pooled, concentrated, and the antibiotic is crystallized from a suitable solvent system to obtain a pure, crystalline product.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound involved the determination of its physicochemical properties and the use of various spectroscopic techniques to elucidate its structure.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property/Technique | Description |

| Appearance | Colorless crystalline powder |

| Molecular Formula | C₉H₁₁NO₆ |

| Molecular Weight | 245.19 g/mol |

| Melting Point | 163-165 °C (decomposed) |

| UV λmax (in water) | 237 nm |

| ¹H NMR | Data available in specialized literature |

| ¹³C NMR | Data available in specialized literature |

| Mass Spectrometry | [M+H]⁺ ion at m/z 246.0609 |

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through genetic and biochemical studies, revealing a fascinating interplay of enzymes. The biosynthesis starts from L-glutamate and D-ribose. A key feature of the pathway is the divergent synthesis of this compound and the blue pigment indigoidine, both originating from a common precursor and regulated by a non-ribosomal peptide synthetase (NRPS).

The biosynthetic gene cluster for this compound (designated as min) has been identified in Streptomyces hygroscopicus. This cluster contains the essential genes encoding the enzymes responsible for the assembly of the molecule.

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound.

References

The Original Isolation of Oxazinomycin from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazinomycin, also known as minimycin, is a C-nucleoside antibiotic with notable antibacterial and antitumor activities. Its unique structure, featuring a 1,3-oxazine ring linked to a ribose moiety via a carbon-carbon bond, has intrigued chemists and biochemists since its discovery. This technical guide provides an in-depth overview of the original isolation of Oxazinomycin from its native producers, Streptomyces species, focusing on the initial fermentation and purification protocols as described in seminal scientific literature. Additionally, it delves into the biosynthesis of this fascinating molecule, presenting key pathways and experimental workflows in a clear, visual format.

Original Isolation and Production

Oxazinomycin was independently isolated and characterized in the early 1970s by two different research groups from two distinct Streptomyces strains. The compound was named Oxazinomycin by Haneishi et al. following its isolation from Streptomyces sp. 80432, and this compound by Kusakabe et al. from a strain of Streptomyces hygroscopicus.

Fermentation Protocols

The production of Oxazinomycin relies on submerged fermentation of the producing Streptomyces strains. The following tables summarize the fermentation parameters as detailed in the original publications.

Table 1: Fermentation Medium for Streptomyces hygroscopicus

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soluble Starch | 20.0 |

| Soybean Meal | 15.0 |

| Yeast Extract | 1.0 |

| NaCl | 2.0 |

| K2HPO4 | 0.5 |

| MgSO4·7H2O | 0.5 |

| CaCO3 | 2.0 |

| ZnSO4·7H2O | 0.01 |

| FeSO4·7H2O | 0.01 |

| MnSO4·nH2O | 0.01 |

| CuSO4·5H2O | 0.001 |

| Initial pH adjusted to 7.0 before sterilization. |

Table 2: Fermentation Conditions

| Parameter | Streptomyces hygroscopicus | Streptomyces sp. 80432 |

| Temperature | 27°C | 28°C |

| Agitation | 220 rpm | Not specified |

| Aeration | Not specified | Not specified |

| Fermentation Time | 4-5 days | 3 days |

Purification of Oxazinomycin (this compound) from Streptomyces hygroscopicus

The purification of this compound from the fermentation broth of S. hygroscopicus involved a multi-step process designed to isolate the active compound from a complex mixture of microbial metabolites.

Experimental Protocol:

-

Broth Filtration: The fermented broth was filtered to separate the mycelium from the culture filtrate.

-

Adsorption to Carbon: The pH of the filtrate was adjusted to 7.0, and the solution was passed through a column packed with activated carbon. The active substance was adsorbed onto the carbon.

-

Elution from Carbon: The carbon column was washed with water and then eluted with 80% aqueous acetone.

-

Concentration: The eluate was concentrated under reduced pressure to remove the acetone and then lyophilized to yield a crude powder.

-

Silica Gel Chromatography: The crude powder was dissolved in n-butanol saturated with water and subjected to column chromatography on silica gel. The column was eluted with the same solvent system.

-

Cellulose Chromatography: The active fractions from the silica gel column were combined, concentrated, and further purified by cellulose column chromatography using a solvent system of n-butanol:acetic acid:water (2:1:1 v/v/v).

-

Crystallization: The purified fractions were concentrated, and the resulting residue was crystallized from a mixture of ethanol and water to yield pure this compound.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H11NO7 |

| Molecular Weight | 261 |

| Melting Point | 165-167°C (decomposed) |

| UV λmax (in H2O) | 243 nm |

Biosynthesis of Oxazinomycin

The biosynthesis of Oxazinomycin in Streptomyces has been elucidated through genetic and biochemical studies. The biosynthetic gene clusters, designated ozm in Streptomyces candidus and min in Streptomyces hygroscopicus, encode the necessary enzymes for its production.[1] The pathway involves the formation of the C-glycosidic bond and a unique oxidative rearrangement to construct the 1,3-oxazine ring.

Key Biosynthetic Steps

-

Precursor Synthesis: The biosynthesis begins with precursors from primary metabolism.

-

C-Glycosidation: The C-glycosidase, OzmB, catalyzes the formation of the crucial C-C bond between a ribose donor and a heterocyclic precursor.[1]

-

Oxidative Rearrangement: A key step is the oxidative rearrangement of a pyridine intermediate, catalyzed by the non-heme iron-dependent enzyme OzmD, to form the characteristic 1,3-oxazine ring of Oxazinomycin.[1]

Visualizing the Biosynthetic Pathway and Experimental Workflows

To better understand the complex processes involved in Oxazinomycin production and purification, the following diagrams have been generated using Graphviz.

References

An In-depth Technical Guide to the Minimycin Biosynthetic Pathway and Gene Clusters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimycin, a C-nucleoside antibiotic, exhibits notable antimicrobial and antitumor activities.[1] Produced by various bacterial strains, including Streptomyces hygroscopicus, its unique chemical structure, featuring a C-C bond between the ribose sugar and the 1,3-oxazine-2,4-dione ring, has garnered significant interest in the fields of natural product biosynthesis and drug development.[1] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, the organization of its gene cluster, and detailed experimental protocols for its study.

This compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a minimal 5-gene cluster, designated as the min cluster.[1] This cluster was identified in Streptomyces hygroscopicus JCM 4712 and is essential for the production of this compound.[1] The genes within this cluster and their respective functions are summarized in Table 1.

| Gene | Encoded Protein | Proposed Function in this compound Biosynthesis |

| minA | Non-ribosomal peptide synthetase (NRPS) | Governs the divergent biosynthesis of this compound and indigoidine by activating and modifying L-glutamine.[1] |

| minB | Pseudouridine-5′-phosphate glycosidase homolog | Catalyzes the C-glycosidic bond formation.[1] |

| minC | Bifunctional enzyme (phosphatase and DUF4243) | The N-terminal HAD phosphatase domain (MinCN) is involved in the final dephosphorylation step. The C-terminal DUF4243 domain (MinCC) is proposed to catalyze an unusual oxidative deamination and recombination reaction.[1] |

| minD | Uracil phosphoribosyltransferase (UPRTase) | Functions as a key safeguard enzyme in the self-resistance mechanism by increasing the intracellular UMP pool.[1] |

| minT | Major Facilitator Superfamily (MFS) transporter | Proposed to transport this compound out of the producer cell, contributing to self-resistance.[1] |

Table 1: Genes and their functions in the this compound biosynthetic cluster.

The Divergent Biosynthetic Pathway of this compound

The biosynthesis of this compound is a fascinating example of a divergent pathway, also capable of producing the blue pigment indigoidine. The central enzyme governing this divergence is MinA, a non-ribosomal peptide synthetase (NRPS).[1]

The proposed biosynthetic pathway is as follows:

-

Initiation and Modification by MinA: The pathway begins with the MinA enzyme, which selects and activates L-glutamine. The activated substrate is then dehydrogenated by the oxidase (Ox) domain within MinA.[1]

-

Divergence Point: The modified intermediate can then follow one of two paths. It can be released from the enzyme to spontaneously form indigoidine, or it can be tautomerized by the tautomerase (Tau) domain of MinA to enter the this compound pathway.[1]

-

C-Glycosidic Bond Formation: The tautomerized intermediate is then acted upon by MinB, a C-glycosynthase, which attaches the ribose moiety, forming the crucial C-C bond.[1]

-

Ring Formation and Dephosphorylation: The C-terminal domain of MinC (MinCC) is proposed to catalyze an oxidative deamination and recombination reaction to form the oxazine ring of this compound-5'-monophosphate (MIN-MP). Subsequently, the N-terminal phosphatase domain of MinC (MinCN) removes the phosphate group to yield the final product, this compound.[1]

Self-Resistance Mechanism

Streptomyces hygroscopicus employs a sophisticated self-resistance mechanism to protect itself from the antimicrobial activity of this compound. This system involves a cascade of three enzymes: MinCN, MinD, and MinT.[1] The active inhibitory molecule is believed to be the phosphorylated form, MIN-MP. The self-resistance mechanism functions as follows:

-

Dephosphorylation: MinCN rapidly dephosphorylates MIN-MP to the less active this compound.[1]

-

Transport: The MFS transporter, MinT, then likely expels this compound from the cell.[1]

-

Substrate Competition: MinD, a uracil phosphoribosyltransferase (UPRTase), plays a crucial role by increasing the intracellular pool of UMP. This creates a competitive advantage for UMP over MIN-MP for essential cellular processes, thus mitigating the toxic effects of any remaining intracellular MIN-MP.[1]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and production yields for the this compound biosynthetic pathway. Further research is required to determine the specific kinetic parameters (e.g., Km, kcat) of the Min enzymes and to optimize this compound production for industrial applications.

Experimental Protocols

This section provides an overview of key experimental protocols for studying the this compound biosynthetic pathway.

Gene Cluster Identification and Manipulation

1. Genome Sequencing and Bioinformatic Analysis:

-

Objective: To identify the this compound biosynthetic gene cluster in a producer strain.

-

Methodology:

-

Isolate high-quality genomic DNA from the producer strain (e.g., Streptomyces hygroscopicus).

-

Perform whole-genome sequencing using a next-generation sequencing platform.

-

Assemble the genome sequence and use bioinformatics tools like antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.

-

Search for homologues of known C-nucleoside biosynthetic enzymes (e.g., pseudouridine 5′-phosphate glycosidases) to pinpoint the candidate this compound gene cluster.

-

2. Gene Inactivation using CRISPR-Cas9:

-

Objective: To confirm the involvement of candidate genes in this compound biosynthesis.

-

Methodology:

-

Design single guide RNAs (sgRNAs) targeting the genes of interest within the identified cluster.

-

Clone the sgRNAs into a suitable CRISPR-Cas9 vector for Streptomyces.

-

Introduce the CRISPR-Cas9 plasmid into the producer strain via conjugation or protoplast transformation.

-

Select for transformants and induce Cas9 expression to generate gene deletions or mutations.

-

Verify the mutations by PCR and sequencing.

-

Analyze the metabolic profile of the mutants to observe the loss of this compound production.

-

Heterologous Expression and Metabolite Analysis

1. Heterologous Expression in a Host Strain:

-

Objective: To produce this compound in a genetically tractable host for pathway characterization and engineering.

-

Methodology:

-

Clone the entire this compound gene cluster into an appropriate expression vector (e.g., a cosmid or BAC).

-

Introduce the vector into a suitable heterologous host, such as Streptomyces coelicolor or Escherichia coli.

-

Culture the recombinant host under conditions that induce the expression of the cloned genes.

-

Extract the secondary metabolites from the culture broth and cell lysate.

-

2. HPLC Analysis of this compound Production:

-

Objective: To detect and quantify this compound production.

-

Methodology:

-

Prepare crude extracts from the culture of the wild-type or heterologous producer strain.

-

Perform high-performance liquid chromatography (HPLC) analysis on the extracts.

-

Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with a modifying acid like formic acid).

-

Monitor the elution profile using a UV detector at a wavelength appropriate for this compound (e.g., ~260 nm).

-

Compare the retention time and UV spectrum of the putative this compound peak with an authentic standard for confirmation.

-

For further confirmation, collect the peak and perform mass spectrometry (LC-MS) analysis.

-

Conclusion

The elucidation of the this compound biosynthetic pathway and its associated gene cluster has provided significant insights into the biosynthesis of C-nucleoside antibiotics. The discovery of the divergent nature of the pathway and the unique self-resistance mechanism expands our understanding of microbial secondary metabolism. While the foundational knowledge is in place, further research focusing on the biochemical characterization of the Min enzymes and the optimization of this compound production will be crucial for harnessing its full therapeutic potential. The experimental approaches outlined in this guide provide a solid framework for future investigations in this exciting area of natural product research.

References

A Technical Guide to the "min" Gene Cluster and its Core Role in Minimycin Biosynthesis

Abstract: Minimycin is a C-nucleoside antibiotic with a structure related to pseudouridine.[1][2] Its production is orchestrated by a minimal 5-gene cluster ("min") discovered in Streptomyces hygroscopicus.[2][3] This cluster exhibits remarkable functionality, featuring a divergent pathway controlled by a single non-ribosomal peptide synthetase (NRPS) that can produce either this compound or the blue pigment indigoidine.[1][4] Furthermore, the cluster contains a sophisticated self-resistance mechanism involving three distinct "safeguard" enzymes. This document provides an in-depth examination of the "min" gene cluster's architecture, the divergent biosynthetic pathways it governs, associated quantitative data, and key experimental protocols for its study.

Architecture of the "min" Gene Cluster

The "min" biosynthetic gene cluster (BGC) is comprised of five essential genes: minA, minB, minC, minD, and minT. These genes encode the complete machinery required for the synthesis of this compound and a unique, collaborative self-resistance system to protect the host organism.[2]

Table 1: Gene Functions within the "min" Cluster

| Gene | Encoded Protein | Proposed Function & Key Domains |

| minA | Non-Ribosomal Peptide Synthetase (NRPS) | Catalytic Switch: Governs the divergent biosynthesis of this compound and indigoidine.[2][4] Contains Adenylation (A), Oxidase (Ox), Thiolation (T), Thioesterase (TE), and Tautomerase (Tau) domains.[5] |

| minB | C-glycosynthase | C-Glycosidic Bond Formation: Believed to catalyze the formation of the key C-C bond between the ribosyl moiety and the heterocyclic base precursor.[6] |

| minC | Bifunctional Enzyme (HAD Phosphatase/DUF4243) | Dual-Role Catalyst: Contains two domains. The N-terminal domain (MinCN) is an HAD phosphatase responsible for the final dephosphorylation of MIN-5'-monophosphate to yield this compound.[2][6] The C-terminal domain (MinCC), containing a DUF4243 domain, catalyzes an unusual oxidative deamination and recombination step.[6] |

| minD | Uracil Phosphoribosyltransferase (UPRTase) | Self-Resistance: A key "safeguard" enzyme that protects the cell by increasing the intracellular UMP pool, which competes with the toxic intermediate MIN-5'-monophosphate.[1][2] |

| minT | Transporter | Self-Resistance: A membrane transporter that likely contributes to self-resistance by exporting the final antibiotic or toxic intermediates.[1][2] |

The Divergent Biosynthetic Pathway

The MinA enzyme acts as a crucial branching point, directing the metabolic flux from the primary metabolite L-glutamine towards two distinct natural products.

-

Indigoidine Synthesis: In a more direct pathway, MinA utilizes its NRPS machinery to cyclize two molecules of L-glutamine, leading to the formation of the blue pigment indigoidine.[2] This process can be reconstituted in vitro.

-

This compound Synthesis: For this compound production, an intermediate generated by MinA is shunted into a more complex pathway. This intermediate is first acted upon by the MinA Tau domain, followed by the MinB C-glycosynthase to form the C-glycosidic bond.[6] Subsequently, the MinC protein performs a two-step modification: the C-terminal domain (MinCC) catalyzes an oxidative deamination to generate MIN-5'-monophosphate (MIN-5'-MP), which is the active, toxic form of the molecule.[6] Finally, the N-terminal phosphatase domain (MinCN) removes the phosphate group to produce the final, less toxic antibiotic, this compound.[2][6]

Caption: Divergent biosynthesis of Indigoidine and this compound from L-Glutamine.

A Collaborative Self-Resistance Mechanism

The producing organism, S. hygroscopicus, employs a multi-faceted defense strategy involving MinCN, MinD, and MinT to mitigate the toxicity of the MIN-5'-MP intermediate.[1][2] The central component of this defense is the unprecedented substrate-competition strategy mediated by MinD.[2][4]

-

Competition (MinD): The MinD enzyme (a UPRTase) actively increases the intracellular concentration of Uridine Monophosphate (UMP). This elevated UMP pool acts as a competitive inhibitor, preventing the toxic MIN-5'-MP from binding to its cellular targets.[2]

-

Detoxification (MinCN): The MinCN phosphatase rapidly converts the toxic MIN-5'-MP into the final, less harmful this compound product.[2]

-

Export (MinT): The MinT transporter likely pumps the final antibiotic out of the cell, further reducing intracellular concentration and potential toxicity.[2]

Caption: The collaborative self-resistance mechanism against MIN-5'-MP toxicity.

Quantitative Data Summary

While precise production titers from fermentation are not detailed in the foundational literature, in vitro reconstitution experiments provide insight into the biochemical requirements for the synthesis of indigoidine by the MinA enzyme.

Table 2: Cofactor Requirements for In Vitro Indigoidine Synthesis by MinA

This table summarizes the results of in vitro enzymatic assays where individual cofactors were omitted from the reaction mixture to determine their necessity for indigoidine production by purified MinA protein.[2]

| Reaction Condition | Relative Indigoidine Production | Inference |

| Complete (All factors present) | +++ (High) | Baseline activity |

| Minus Exogenous Mg²⁺ | + (Low) | Mg²⁺ is required for optimal activity. |

| Minus Exogenous FMN | - (None) | FMN is essential for the reaction. |

| Minus L-Glutamine (Substrate) | - (None) | L-Glutamine is the essential substrate. |

| Minus ATP | - (None) | ATP is essential for substrate activation. |

| Under N₂ Atmosphere (Minus O₂) | - (None) | Oxygen is required for the reaction. |

Key Experimental Protocols

The characterization of the "min" gene cluster relies on a combination of genetic manipulation, heterologous expression, and biochemical assays.

Protocol 1: Gene Inactivation via CRISPR-Cas9 in Streptomyces

This protocol outlines a general method for targeted gene knockout, as was used to define the minimal "min" gene cluster.[3]

-

gRNA Design: Design a 20-bp guide RNA (gRNA) specific to the target gene (e.g., minA). Ensure it targets a conserved and functionally important region.

-

Vector Construction: Clone the gRNA sequence into a Streptomyces-E. coli shuttle vector that constitutively expresses Cas9 and contains the necessary selection markers.

-

Protoplast Transformation: Prepare protoplasts from the host strain (S. hygroscopicus). Transform the protoplasts with the CRISPR-Cas9 plasmid via PEG-mediated fusion.

-

Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) containing the appropriate antibiotic for plasmid selection. Incubate until colonies appear.

-

Genomic DNA Verification: Isolate genomic DNA from putative mutant colonies. Use PCR with primers flanking the target region to screen for the desired deletion or mutation. Confirm the mutation via Sanger sequencing.

-

Phenotypic Analysis: Ferment the confirmed mutant strain and analyze the culture broth using HPLC and bioassays (e.g., against Bacillus subtilis) to confirm the loss of this compound production.

Protocol 2: Heterologous Expression in Streptomyces coelicolor

This workflow describes the transfer of the "min" cluster into a clean host for production studies.[3]

Caption: Workflow for heterologous expression of the "min" gene cluster.

Protocol 3: In Vitro Assay for MinA-Mediated Indigoidine Synthesis

This protocol reconstitutes the indigoidine biosynthesis pathway using purified MinA protein.[2]

-

Protein Expression and Purification: Overexpress His-tagged MinA in E. coli BL21(DE3). Purify the protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

-

Reaction Mixture Setup: In a 100 µL reaction volume, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5):

-

Purified MinA protein (1-5 µM)

-

L-Glutamine (2 mM)

-

ATP (2 mM)

-

MgCl₂ (10 mM)

-

FMN (100 µM)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours. The formation of indigoidine will be visible as the solution turns blue.

-

Reaction Quenching and Extraction: Stop the reaction by adding 100 µL of methanol. Centrifuge at high speed to pellet the precipitated protein.

-

HPLC Analysis: Analyze the supernatant using reverse-phase HPLC (C18 column). Monitor at a wavelength suitable for indigoidine (e.g., ~610 nm). Compare the retention time and UV-Vis spectrum to an authentic indigoidine standard for confirmation. Mass spectrometry can be used to confirm the molecular weight ([M+H]⁺).

References

- 1. researchgate.net [researchgate.net]

- 2. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Divergent Biosynthesis of C-Nucleoside this compound and Indigoidine in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"ozm" gene cluster role in Oxazinomycin biosynthesis

An In-depth Technical Guide on the Role of the "ozm" Gene Cluster in Oxazinomycin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazinomycin, a C-nucleoside natural product, exhibits significant antibacterial and antitumor properties.[1][2] Its unique 1,3-oxazine moiety, a rare feature in natural products, has been a subject of considerable interest in the scientific community. This technical guide provides a comprehensive overview of the biosynthesis of oxazinomycin, focusing on the role of the ozm gene cluster from Streptomyces candidus. We will delve into the functions of the individual genes within this cluster, present detailed experimental protocols for the in vitro reconstitution of the biosynthetic pathway, and provide visual representations of the key processes. This document is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

The ozm Gene Cluster: Genetic Organization and Function

The biosynthesis of oxazinomycin is orchestrated by the ozm gene cluster found in Streptomyces candidus.[1] This cluster contains six open reading frames (ORFs), with four enzymes—OzmA, OzmB, OzmC, and OzmD—being essential for the biosynthesis.[1]

Gene and Protein Data

The following table summarizes the genes of the ozm cluster and the putative functions of their corresponding protein products.

| Gene | Protein Product | Putative Function |

| ozmA | OzmA | A non-ribosomal peptide synthetase (NRPS) that activates and cyclizes L-glutamine to form a pyridine precursor.[1] |

| ozmB | OzmB | A C-glycosidase that catalyzes the formation of the C-glycosidic bond between ribose-5-phosphate and the pyridine ring.[1] |

| ozmC | OzmC | A phosphatase that removes the phosphate group from the C-nucleoside intermediate.[1] |

| ozmD | OzmD | A novel non-heme iron-dependent monooxygenase that catalyzes the oxidative rearrangement of the pyridine ring to form the 1,3-oxazine moiety.[1] |

| ozmF | OzmF | Annotated as a transporter protein, likely not directly involved in the biosynthesis.[1] |

The Oxazinomycin Biosynthetic Pathway

The biosynthesis of oxazinomycin from L-glutamine and ribose-5-phosphate is a multi-step enzymatic cascade. The pathway has been fully reconstituted in vitro, confirming the roles of the Ozm enzymes.[1]

Biosynthetic Pathway Diagram

Caption: The enzymatic cascade of oxazinomycin biosynthesis.

Experimental Protocols

The following protocols are based on the successful in vitro reconstitution of the oxazinomycin biosynthetic pathway.

Protein Expression and Purification

The genes ozmA, ozmB, ozmC, and ozmD are cloned into expression vectors (e.g., pET vectors) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.

-

Affinity Chromatography: Centrifuge the lysate to remove cell debris and load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged protein with an elution buffer (lysis buffer with 250-500 mM imidazole).

-

Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to ensure high purity.

-

Protein Concentration and Storage: Concentrate the purified protein using ultrafiltration and store it at -80°C in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol).

In Vitro Reconstitution of Oxazinomycin Biosynthesis

This protocol describes the one-pot reaction to synthesize oxazinomycin from its precursors.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

5 µM OzmA

-

15 µM OzmB

-

4 µM OzmC

-

30 µM OzmD

-

1 mM L-glutamine

-

3 mM ATP

-

3 mM Ribose-5-phosphate

-

5 mM MgCl₂

-

50 mM Tris-HCl buffer (pH 8.0)

-

-

Incubation: Incubate the reaction mixture at room temperature (or a specified optimal temperature) for 2 hours with gentle shaking to ensure aeration.

-

Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solvent, such as acetonitrile or methanol, to precipitate the enzymes.

-

Analysis: Centrifuge the quenched reaction to pellet the precipitated proteins. Analyze the supernatant for the presence of oxazinomycin using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Experimental Workflow Diagram

Caption: Workflow for the in vitro biosynthesis of oxazinomycin.

The Key Role of OzmD: A Novel Monooxygenase

The most remarkable step in oxazinomycin biosynthesis is the formation of the 1,3-oxazine ring, a reaction catalyzed by OzmD.[1] This enzyme is a non-heme iron-dependent monooxygenase that carries out an unusual oxidative rearrangement of the pyridine C-nucleoside intermediate.[1] This transformation involves the incorporation of an oxygen atom from molecular oxygen and the elimination of cyanide.[1]

Proposed Catalytic Mechanism of OzmD

Caption: Proposed catalytic cycle of the OzmD enzyme.

Conclusion and Future Perspectives

The elucidation of the oxazinomycin biosynthetic pathway and the characterization of the ozm gene cluster have provided significant insights into the formation of this unique C-nucleoside antibiotic. The in vitro reconstitution of the pathway opens up avenues for the chemoenzymatic synthesis of oxazinomycin and its analogs, which could lead to the development of new therapeutic agents. Further structural and mechanistic studies of the Ozm enzymes, particularly the novel monooxygenase OzmD, will undoubtedly reveal new principles in enzyme catalysis and provide tools for synthetic biology and metabolic engineering. This knowledge is of paramount importance for drug development professionals seeking to harness the synthetic power of microbial biosynthetic pathways.

References

An In-depth Technical Guide to Minimycin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minimycin, also known as Oxazinomycin, is a C-nucleoside antibiotic first isolated from Streptomyces hygroscopicus. It exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria and has also demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are provided, along with a summary of its known biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic and anticancer drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a unique C-nucleoside antibiotic characterized by a 1,3-oxazine-2,4-dione ring C-glycosidically linked to a β-D-ribofuranosyl moiety. Its chemical structure was elucidated through spectral analysis and chemical degradation studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazine-2,4-dione | |

| Synonyms | Oxazinomycin | |

| CAS Number | 32388-21-9 | |

| Molecular Formula | C₉H₁₁NO₇ | |

| Molecular Weight | 245.19 g/mol | |

| Appearance | Colorless needles or pillars | |

| Melting Point | 161-166 °C (decomposes) | |

| Solubility | Soluble in water and lower alkyl alcohols. Soluble in DMSO. |

Table 2: Spectral Data of this compound

| Spectral Data | Value | Reference |

| ¹H-NMR (D₂O, δ ppm) | Specific peak assignments require access to original literature. | |

| ¹³C-NMR (D₂O, δ ppm) | Specific peak assignments require access to original literature. | |

| Infrared (IR) (KBr, cm⁻¹) | Key absorptions indicative of hydroxyl, carbonyl, and other functional groups. Specific values require access to original literature. | |

| UV-Vis (λₘₐₓ, nm) | Absorption maxima in acidic, neutral, and alkaline solutions. Specific values require access to original literature. | |

| Mass Spectrometry (m/z) | Molecular ion peak and fragmentation pattern. Specific values require access to original literature. |

Biological and Pharmacological Properties

This compound is recognized for its dual biological activities: broad-spectrum antimicrobial effects and promising antitumor capabilities.

Antimicrobial Activity

This compound demonstrates inhibitory activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action as a C-nucleoside antibiotic suggests interference with nucleic acid or protein synthesis, potentially by acting as an antimetabolite.

Table 3: Antimicrobial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | Data requires access to original literature. | |

| Staphylococcus aureus | Data requires access to original literature. | |

| Escherichia coli | Data requires access to original literature. | |

| Pseudomonas aeruginosa | Data requires access to original literature. | |

| Mycobacterium smegmatis | Data requires access to original literature. |

Antitumor Activity

In addition to its antimicrobial properties, this compound has been shown to possess significant antitumor activity in preclinical models. It has demonstrated inhibitory effects against murine tumors, including Ehrlich ascites carcinoma and sarcoma-180. The precise mechanism of its antitumor action is still under investigation but is thought to be related to its nucleoside analog structure, which may allow it to interfere with the synthesis of nucleic acids in rapidly dividing cancer cells.

Table 4: Antitumor Activity of this compound

| Tumor Model | Activity Metric (e.g., IC₅₀, % inhibition) | Reference |

| Ehrlich Ascites Carcinoma | Data requires access to original literature. | |

| Sarcoma-180 | Data requires access to original literature. |

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces hygroscopicus has been a subject of significant research. A minimal 5-gene cluster, designated as the "min" cluster, has been identified as essential for its production. The biosynthetic pathway is notably linked to that of the blue pigment indigoidine, with a non-ribosomal peptide synthetase (NRPS) playing a key role in directing the pathway towards either this compound or indigoidine. The precursors for the oxazine ring of this compound are derived from L-glutamate and acetate.

Caption: Divergent biosynthetic pathway of this compound and Indigoidine.

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated. As a C-nucleoside, it is structurally similar to naturally occurring nucleosides and may act as a competitive inhibitor or be incorporated into nucleic acids, thereby disrupting their function. Its structural relationship to pseudouridine, a modified nucleoside found in RNA, further suggests that it may interfere with RNA synthesis or processing. Further research is required to identify the specific cellular targets of this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces hygroscopicus**

This protocol is based on the methods described in the original discovery of this compound.

-

Fermentation: Streptomyces hygroscopicus is cultured in a suitable fermentation medium under aerobic conditions. The medium composition and fermentation parameters (temperature, pH, aeration) are critical for optimal production and should be optimized.

-

Harvesting: After a sufficient incubation period (typically several days), the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The culture filtrate is the primary source of this compound. The pH of the filtrate is adjusted, and the active compound is extracted using a suitable organic solvent, such as ethyl acetate or butanol.

-

Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to a series of chromatographic techniques for purification. This may include:

-

Adsorption chromatography on silica gel or alumina.

-

Ion-exchange chromatography.

-

Size-exclusion chromatography.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system, such as water or an alcohol-water mixture, to yield colorless needles or pillars.

Minimycin (Oxazinomycin): A Technical Guide to its Mechanism of Action as an RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minimycin, also known as Oxazinomycin (OZM), is a C-nucleoside antibiotic with potent antibacterial and antitumor properties. Its primary mechanism of action involves the inhibition of RNA polymerase (RNAP), the central enzyme responsible for transcription. This technical guide provides an in-depth analysis of this compound's function as an RNAP inhibitor, detailing its molecular interactions, kinetic parameters, and the experimental methodologies used to elucidate its activity. This compound operates as a "Trojan horse" substrate, where its triphosphorylated form (OZMTP) is recognized and incorporated by RNAP into the nascent RNA chain. This event, particularly at specific sequence contexts, leads to transcriptional arrest by inducing polymerase backtracking, effectively halting gene expression. This document serves as a comprehensive resource for researchers engaged in antibiotic development and the study of transcriptional regulation.

Introduction

The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Bacterial RNA polymerase is a well-validated and attractive target for antibiotic development due to its essential role in bacterial viability and its structural divergence from eukaryotic counterparts[1]. This compound, a C-nucleoside antibiotic originally isolated from Streptomyces hygroscopicus, represents a promising class of RNAP inhibitors[2][3]. Unlike conventional competitive inhibitors, this compound's inhibitory action is exerted post-incorporation into the RNA transcript, offering a distinct approach to disrupting bacterial transcription. This guide synthesizes the current understanding of this compound's mechanism, providing detailed data and protocols for further investigation.

Mechanism of Action: The "Trojan Horse" Substrate

The inhibitory effect of this compound is not immediate upon binding to RNA polymerase. Instead, it relies on a multi-step process that begins with its cellular uptake and metabolic activation.

-

Cellular Uptake and Phosphorylation: Upon entering the cell, this compound (OZM) is phosphorylated by cellular kinases to its active triphosphate form, OZM triphosphate (OZMTP)[2]. This conversion is crucial for its recognition by RNA polymerase as a substrate.

-

Competition with UTP and Incorporation into RNA: OZMTP, being a structural analog of uridine triphosphate (UTP), competes for the nucleotide addition site of RNA polymerase during transcription elongation[2]. Studies have shown that OZMTP is a good substrate for both bacterial and eukaryotic RNA polymerases and is efficiently incorporated into the growing RNA strand in place of uridine[2][4].

-

Transcriptional Arrest via Polymerase Backtracking: The incorporation of one or more OZM molecules into the nascent RNA can lead to a halt in transcription. This arrest is not due to chain termination but rather to the induction of RNAP backtracking along the DNA template[2][4][5][6]. During backtracking, the 3' end of the newly synthesized RNA, containing the incorporated OZM, is displaced from the active site, leading to a stalled transcriptional complex. The inhibitory effect is particularly pronounced at polythymidine sequences in the DNA template[2]. The oxygen atom at the position corresponding to carbon five of the uracil ring in OZM is thought to be responsible for this inhibitory effect[2][6].

Quantitative Data

Traditional metrics for enzyme inhibition, such as IC50 and Ki values, are not readily applicable to this compound's mechanism due to its post-incorporation mode of action. The subtle change in electrophoretic mobility upon OZM incorporation makes it challenging to use standard assays like rapid chemical quench flow to determine the maximal incorporation rate and apparent affinity[2].

However, fluorescence translocation assays have demonstrated that OZMTP is largely indistinguishable from UTP as a substrate for E. coli RNA polymerase[2]. The inhibitory effect is therefore quantified by the efficiency of transcriptional arrest at specific DNA sequences.

| Parameter | Value | Experimental Condition | Reference |

| Transcriptional Arrest Efficiency | |||

| at a consensus pause site | ~20% arrest | OZM-chase with S333 template | [2] |

| at a polythymidine sequence | ~40% arrest | OZM-chase with S275 template | [2] |

| Substrate Competence | |||

| OZMTP vs. UTP | Indistinguishable | Fluorescence translocation assay | [2] |

Experimental Protocols

The following protocols are based on the methodologies described by Prajapati et al. (2019)[2] for studying the effects of OZMTP on transcription by E. coli RNA polymerase (Eco RNAP).

Synthesis of OZM Triphosphate (OZMTP)

A detailed protocol for the chemical synthesis of OZMTP is a prerequisite for in vitro assays. The synthesis involves multiple steps starting from Oxazinomycin (this compound). For a detailed synthetic scheme, refer to the original publication by Prajapati et al. (2019)[2].

Assembly of Transcription Elongation Complexes (TECs)

This protocol describes the formation of stable TECs for use in single-nucleotide addition and transcription assays.

-

Annealing: Anneal an RNA primer to the template DNA strand.

-

Incubation with RNAP: Incubate the RNA/DNA hybrid with 1.5 µM Eco RNAP for 10 minutes in TB10 buffer (40 mM HEPES-KOH pH 7.5, 80 mM KCl, 10 mM MgCl₂, 5% glycerol, 0.1 mM EDTA, and 0.1 mM DTT).

-

Addition of Non-template DNA: Add 2 µM of the non-template DNA strand and incubate for 20 minutes at 25°C to allow for the formation of a stable transcription bubble.

In Vitro Transcription and Single Nucleotide Addition Assay

This assay is used to assess the incorporation of OZMTP and its effect on transcript elongation.

-

Reaction Setup: Prepare a reaction mixture containing 10 µl of the assembled TEC (0.1 µM final concentration) in TB10 buffer.

-

Initiation: Initiate the transcription reaction by adding 10 µl of a solution containing the desired nucleotide triphosphates (NTPs), including OZMTP, at a final concentration of 20 µM each.

-

Incubation: Incubate the reaction for 2 minutes at 25°C.

-

Quenching: Stop the reaction by adding 30 µl of Gel Loading Buffer (94% formamide, 20 mM Li₄-EDTA, and 0.2% Orange G).

-

Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) to observe the extent of elongation and any transcriptional arrest.

References

- 1. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazinomycin arrests RNA polymerase at the polythymidine sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Oxazinomycin arrests RNA polymerase at the polythymidine sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimycin's Efficacy Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Minimycin (Minocycline), with a specific focus on its activity against gram-positive bacteria. The document summarizes key quantitative data, details established experimental protocols for susceptibility testing, and visualizes the antibiotic's mechanism of action.

Quantitative Antibacterial Spectrum of this compound

This compound, a semisynthetic tetracycline derivative, demonstrates a broad spectrum of activity against a variety of gram-positive pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible in vitro growth of a microorganism. The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of this compound against several clinically relevant gram-positive bacteria.

| Bacterial Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | Varies by study | 0.12 - 8 | 0.25 - 1 | 2 - 8 |

| Staphylococcus aureus (MRSA) | Varies by study | ≤0.06 - >16 | 0.25 - 1 | 2 - 16 |

| Staphylococcus epidermidis | Varies by study | 0.12 - 16 | 0.25 - 2 | 4 - 16 |

| Streptococcus pneumoniae | Varies by study | 0.06 - 8 | 0.12 - 0.5 | 1 - 4 |

| Streptococcus pyogenes | Varies by study | 0.06 - 4 | 0.12 - 0.25 | 0.5 - 2 |

| Enterococcus faecalis | Varies by study | 1 - >32 | 4 - 16 | 16 - >32 |

| Enterococcus faecium | Varies by study | 2 - >32 | 8 - 16 | >32 |

| Listeria monocytogenes | Varies by study | 0.25 - 16 | 1 - 4 | 8 - 16 |

| Bacillus anthracis | Varies by study | 0.03 - 0.25 | 0.06 | 0.12 |

| Corynebacterium spp. | Varies by study | 0.12 - >32 | 0.5 - 2 | 4 - 16 |

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The data presented is a synthesis from multiple research studies.

Experimental Protocols for Antibacterial Susceptibility Testing

The following are detailed methodologies for two standard procedures used to determine the antibacterial spectrum of compounds like this compound, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare this compound Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of this compound to be tested into well 1.

-

Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader. The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.

-

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)

-

This compound-impregnated paper disks (standardized concentration)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare Inoculum:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculate Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Apply Antibiotic Disks:

-

Aseptically apply the this compound disk to the surface of the inoculated agar plate.

-

Gently press the disk down with sterile forceps to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

-

Measure and Interpret Results:

-

After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk to the nearest millimeter.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established clinical breakpoints provided by organizations such as CLSI or EUCAST.

-

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. The following diagram illustrates this mechanism.

Caption: this compound's mechanism of action: inhibition of protein synthesis.

The binding of this compound to the 30S ribosomal subunit physically obstructs the binding of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. This crucial step prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and leading to the inhibition of bacterial growth. This targeted action on the prokaryotic ribosome accounts for its selective toxicity against bacteria.

Minimycin (Minocycline): An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimycin, more commonly known as Minocycline, is a semi-synthetic, second-generation tetracycline antibiotic with a broad spectrum of activity against a variety of pathogenic bacteria, including numerous gram-negative species.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of Minocycline against gram-negative bacteria, detailing its mechanism of action, quantitative in vitro susceptibility data, and standardized experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

The primary antibacterial effect of Minocycline is bacteriostatic, achieved through the inhibition of bacterial protein synthesis.[1] Minocycline binds to the 30S ribosomal subunit of bacteria, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action effectively blocks the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth. While other tetracyclines have been investigated for their effects on bacterial signaling pathways such as quorum sensing, the direct antibacterial efficacy of Minocycline is predominantly attributed to this ribosomal inhibition.

Antibacterial Spectrum of Minocycline Against Gram-Negative Bacteria

Minocycline has demonstrated significant in vitro activity against a wide range of gram-negative bacteria, including multidrug-resistant (MDR) strains. The following tables summarize the minimum inhibitory concentration (MIC) values and susceptibility data for Minocycline against various clinically relevant gram-negative pathogens.

Table 1: Minocycline MIC Values for Various Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |

| Acinetobacter baumannii | - | 4 | 16 | 55 | [2] |

| Stenotrophomonas maltophilia | 2287 | - | - | 99.5 | [3][4] |

| Escherichia coli (ceftriaxone-resistant) | - | - | - | 78 | [5][6] |

| Escherichia coli (ciprofloxacin-resistant) | - | - | - | 46 | [5][6] |

| Escherichia coli (meropenem-resistant) | - | - | - | 76 | [5][6] |

| Klebsiella pneumoniae (ceftriaxone-resistant) | - | - | - | 47 | [5][6] |

| Klebsiella pneumoniae (ciprofloxacin-resistant) | - | - | - | 40 | [5][6] |

| Klebsiella pneumoniae (meropenem-resistant) | - | - | - | 53 | [5][6] |

| Citrobacter freundii | - | - | - | 87 | [5][6] |

| Enterobacter cloacae | - | - | - | 77 | [5][6] |

| Klebsiella aerogenes | - | - | - | 89 | [5][6] |

| Achromobacter spp. | 411 | - | - | 92.6 | [3][4] |

| Acinetobacter spp. | - | - | - | 94 | [5][6] |

| Stenotrophomonas spp. | - | - | - | 100 | [5][6] |

| Burkholderia cepacia complex | 199 | - | - | 85.9 | [3][4] |

| Aeromonas spp. | 127 | - | - | 99.2 | [3][4] |

| Chryseobacterium spp. | 59 | - | - | 94.9 | [3][4] |

| Alcaligenes faecalis | 42 | - | - | 88.1 | [3][4] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility percentages are based on established clinical breakpoints.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for reproducible and comparable results. The following sections detail the protocols for two common methods used to evaluate the antibacterial spectrum of Minocycline.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Minocycline Stock Solution: Aseptically prepare a stock solution of Minocycline in a suitable solvent at a known concentration.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the Minocycline stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Minocycline. Include a positive control well (broth and inoculum without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Minocycline at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of growth.

-

Application of Antibiotic Disks: Aseptically place a Minocycline-impregnated paper disk (typically 30 µg) onto the surface of the inoculated agar plate.

-

Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the Minocycline disk in millimeters.

-

Interpretation: Compare the measured zone diameter to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to Minocycline.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the established mechanism of action of Minocycline, highlighting its interaction with the bacterial ribosome to inhibit protein synthesis.

References

- 1. jcdr.net [jcdr.net]

- 2. researchgate.net [researchgate.net]

- 3. Minocycline Activity against Unusual Clinically Significant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minocycline Activity against Unusual Clinically Significant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2823. In Vitro Efficacy of Minocycline on Clinical Gram Negative Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antitumor and Cytotoxic Properties of Oxazinomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazinomycin, a C-nucleoside antibiotic isolated from Streptomyces species, has demonstrated both antibacterial and antitumor properties.[1][2][3] Structurally, it is an analog of uridine, featuring a C-glycosidic bond that confers resistance to enzymatic degradation.[1] Its primary mechanism of antitumor action involves the intracellular conversion to oxazinomycin triphosphate, which then acts as a competitive substrate for RNA polymerases. Incorporation of oxazinomycin into nascent RNA chains leads to transcriptional arrest, thereby inhibiting protein synthesis and inducing cellular stress.[1] While the direct cytotoxic effects are linked to the disruption of transcription, the downstream signaling pathways leading to apoptosis and cell cycle arrest are areas of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of oxazinomycin's antitumor and cytotoxic properties, including its mechanism of action, relevant experimental protocols, and a proposed model of the signaling pathways involved in its anticancer activity.

Introduction

Oxazinomycin is a naturally occurring C-nucleoside antibiotic that has garnered interest for its potential as an antitumor agent.[1][2][3] Unlike canonical N-nucleosides, the C-glycosidic linkage in oxazinomycin provides enhanced stability against enzymatic cleavage, a desirable characteristic for therapeutic agents.[1] Early studies identified its inhibitory activity against both bacteria and transplantable tumors, paving the way for further investigation into its mechanism of action.[1] This guide aims to consolidate the existing knowledge on oxazinomycin's cytotoxic and antitumor effects, providing a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action

The antitumor activity of oxazinomycin is primarily attributed to its function as a transcriptional inhibitor. The proposed mechanism follows a multi-step process:

-

Cellular Uptake and Conversion: Oxazinomycin enters the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, oxazinomycin triphosphate (OZM-TP).

-

RNA Polymerase Substrate: OZM-TP mimics uridine triphosphate (UTP) and acts as a substrate for RNA polymerases.

-

Incorporation into RNA: During transcription, RNA polymerase incorporates oxazinomycin into the growing RNA strand.

-

Transcriptional Arrest: The presence of oxazinomycin in the RNA transcript leads to a stall in the progression of the RNA polymerase, effectively halting transcription. This arrest is particularly pronounced at polythymidine sequences.[1]

This inhibition of transcription leads to a downstream cascade of cellular events, including the induction of apoptosis and cell cycle arrest, which ultimately contribute to the cytotoxic effects of oxazinomycin against cancer cells.

Data Presentation

A comprehensive review of the publicly available scientific literature did not yield specific quantitative data on the cytotoxic or antitumor activity of oxazinomycin. No studies presenting IC50 values against specific cancer cell lines or in vivo data on tumor growth inhibition in xenograft models could be located. This represents a significant gap in the current understanding of oxazinomycin's potential as a therapeutic agent and highlights a critical area for future research.

The following tables are presented as templates for the future collection and organization of such data.

Table 1: In Vitro Cytotoxicity of Oxazinomycin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| Data Not Available | |||||

| Data Not Available | |||||

| Data Not Available |

Table 2: In Vivo Antitumor Efficacy of Oxazinomycin in Xenograft Models

| Xenograft Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| Data Not Available | |||||

| Data Not Available | |||||

| Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of oxazinomycin's antitumor and cytotoxic properties. The following are detailed protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 value of oxazinomycin.

Materials:

-

Human cancer cell line of choice

-

Complete cell culture medium

-

Oxazinomycin

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of oxazinomycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve oxazinomycin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Transcription Assay

This protocol is designed to assess the inhibitory effect of oxazinomycin on RNA polymerase activity.

Materials:

-

Linear DNA template containing a promoter (e.g., T7, SP6)

-

RNA polymerase (e.g., T7 RNA polymerase)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

Oxazinomycin triphosphate (OZM-TP)

-

Transcription buffer

-

RNase inhibitor

-

Urea-polyacrylamide gel

-

Loading buffer

-

Autoradiography or fluorescence imaging system

Procedure:

-

Reaction Setup: In an RNase-free tube, assemble the transcription reaction mixture containing the DNA template, RNA polymerase, ribonucleotide triphosphates (including a radiolabeled or fluorescently labeled nucleotide for detection), and varying concentrations of OZM-TP. Include a control reaction without OZM-TP.

-

Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

-

Gel Electrophoresis: Denature the samples by heating and then load them onto a urea-polyacrylamide gel. Run the gel to separate the RNA transcripts by size.

-

Visualization: Visualize the RNA transcripts using autoradiography (for radiolabeled nucleotides) or a fluorescence imaging system.

-

Analysis: Analyze the intensity and length of the RNA transcripts. A decrease in the amount of full-length transcript and the appearance of shorter, prematurely terminated transcripts in the presence of OZM-TP would indicate transcriptional arrest.

Signaling Pathways

While direct experimental evidence for the specific signaling pathways activated by oxazinomycin in cancer cells is limited, a proposed model can be constructed based on its mechanism as a nucleoside analog that induces transcriptional stress.

Proposed Apoptotic Signaling Pathway

The inhibition of transcription by oxazinomycin is a significant cellular stressor that can trigger the intrinsic pathway of apoptosis.

References

- 1. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Oxazinomycin Biosynthetic Pathway Revealing the Key Role of a Nonheme Iron-Dependent Mono-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Minimycin and other C-Nucleoside Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Minimycin and other notable C-nucleoside antibiotics: Showdomycin, Formycin, and the Pyrrolomycin family. C-nucleoside antibiotics are a class of natural products characterized by a C-C bond between the sugar moiety and the nucleobase, rendering them resistant to enzymatic degradation and making them attractive candidates for drug development. This guide delves into their mechanisms of action, biosynthetic pathways, and biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Comparative Biological Activity

The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of this compound, Showdomycin, Formycin, and Pyrrolomycins against various bacterial, fungal, parasitic, and cancer cell lines.

Table 1: Antibacterial and Antifungal Activity (MIC in µg/mL)

| Antibiotic | Organism | MIC (µg/mL) | Reference |

| This compound (Oxazinomycin) | Escherichia coli | 12.5 | [1] |

| Staphylococcus aureus | 25 | [1] | |

| Pseudomonas aeruginosa | >100 | [1] | |

| Candida albicans | 50 | [1] | |

| Showdomycin | Streptococcus pyogenes | 0.5 | [2] |

| Staphylococcus aureus | 1 | [2] | |

| Escherichia coli | 10 | [2] | |

| Formycin A | Mycobacterium tuberculosis | 12.5 | [3] |

| Pyrrolomycin A | Staphylococcus aureus | 0.55 - 69.1 µM | [4] |

| Escherichia coli | 0.55 - 69.1 µM | [4] | |

| Pyrrolomycin B | Staphylococcus aureus | 0.28 - 35.11 µM | [4] |

| Escherichia coli | 0.28 - 35.11 µM | [4] | |